molecular formula C4H6N4O2 B13757586 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-

2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-

Cat. No.: B13757586
M. Wt: 142.12 g/mol
InChI Key: QGIANYJQIJBTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at position 6 and a dione functional group at positions 2 and 2. This compound belongs to the pyrimidinedione family, which includes biologically significant molecules like uracil and thymine . The hydrazinyl group introduces unique reactivity, enabling applications in medicinal chemistry, particularly as a precursor for synthesizing heterocyclic compounds with antimicrobial or enzyme-inhibitory properties .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10)

InChI Key

QGIANYJQIJBTRC-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N/N)/NC(=O)NC1=O

Canonical SMILES

C1C(=NN)NC(=O)NC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The most common and well-documented synthetic route to 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- involves the hydrazination of a suitable pyrimidinedione precursor, typically 3-methyluracil or related pyrimidine-2,4-dione derivatives. The hydrazinyl group is introduced via reaction with hydrazine hydrate under reflux conditions in alcohol solvents such as ethanol or methanol.

Detailed Reaction Conditions and Procedure

Step Reagents & Conditions Description Yield (%) Melting Point (°C) Reference
1 3-methyluracil + Hydrazine hydrate in EtOH Reflux at 80-100°C for 6 hours; hydrazination of 3-methyluracil to introduce hydrazinyl group at C-6 65-84 201-203 (for related compounds)
2 Filtration, washing with water, recrystallization from ethanol Purification step to isolate the hydrazinyl pyrimidinedione derivative - -

Notes:

  • Hydrazine hydrate is used in stoichiometric amounts relative to the pyrimidinedione precursor.
  • Reflux time typically ranges from 4 to 6 hours to ensure complete conversion.
  • Ethanol or methanol serves as the solvent medium due to good solubility and reaction compatibility.

Alternative Synthetic Routes and Derivatives

  • Hydrazination of Barbituric Acid Derivatives: Barbituric acid derivatives can be converted into pyrimidinone-incorporated hydrazinyl compounds by refluxing with hydrazine hydrate in ethanol, yielding hydrazinyl-substituted pyrimidinediones with yields up to 84%.

  • Condensation with Aromatic Aldehydes: The hydrazinyl group in 2,4-pyrimidinedione derivatives can be further functionalized by condensation with aromatic aldehydes to form arylidene hydrazinyl derivatives, expanding the compound’s chemical diversity and biological activity.

Analytical Data and Characterization

Elemental Analysis and Melting Points

Compound Description Yield (%) Melting Point (°C) Elemental Analysis (C, H, N, Cl) Found vs. Calculated Reference
3-(5-chloro-4-methyl-1-phenyl-1H-pyrazol-3-yl) pyrimidinedione hydrazinyl derivative 84 201-203 C and N values closely matching calculated values
6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione 65 273-274 Not specified

Spectroscopic Data

  • FTIR: Characteristic hydrazinyl N-H stretching bands observed near 3200-3400 cm^-1.
  • NMR: Disappearance of amino proton signals and appearance of hydrazinyl NH2 protons confirmed by ^1H NMR.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular formula C5H8N4O2.

Research Results on Synthesis Efficiency and Biological Activity

  • The hydrazination method yields high purity compounds with yields ranging from 65% to 84% under optimized reflux conditions.
  • Compounds synthesized via hydrazination exhibit significant biological activities, including antiproliferative effects against cancer cell lines, indicating the importance of the hydrazinyl group in medicinal chemistry.
  • Structural modifications on the pyrimidinedione core, such as substitution at the 3-position or condensation with aldehydes, influence both yield and biological activity.

Summary Table of Preparation Methods

Method No. Starting Material Reagent & Conditions Solvent Reaction Time Yield (%) Notes Reference
1 3-methyluracil Hydrazine hydrate, reflux 80-100°C Ethanol 4-6 hours 65-84 Standard hydrazination
2 Barbituric acid derivatives Hydrazine hydrate, reflux Ethanol 6 hours 84 Conversion to hydrazinyl pyrimidinedione
3 2,4-pyrimidinedione hydrazinyl Condensation with aromatic aldehydes Acidic media Variable High Formation of arylidene hydrazinyl derivatives

Chemical Reactions Analysis

Types of Reactions: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted pyrimidinediones, hydrazones, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties through enzyme inhibition and modulation of cellular pathways .
  • Antiviral and Antimicrobial Activities : Studies have shown promising results against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Biological Studies

Due to its structural similarity to nucleic acid bases, 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is utilized in various biological studies:

  • Enzyme Inhibition : The hydrazino group allows for effective binding to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for developing inhibitors for therapeutic targets .
  • Receptor Binding : The compound's ability to mimic nucleic acids facilitates interactions with nucleic acid-binding proteins and receptors involved in critical biological processes .

Antimicrobial Activity

A study explored the antimicrobial efficacy of several derivatives of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-. Results indicated that certain derivatives exhibited significant antibacterial activity against standard strains with MIC values ranging from 500 to 1000 μg/mL .

Anticancer Potential

In vitro evaluations demonstrated that compounds derived from 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- showed potent antiproliferative effects against various cancer cell lines (e.g., H460, HT-29) with notable IC50 values indicating their effectiveness as potential anticancer agents .

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Uracil (2,4(1H,3H)-Pyrimidinedione)
  • Structure : Lacks the hydrazinyl group at position 6; instead, positions 5 and 6 are typically substituted with hydrogen or methyl groups (e.g., thymine: 5-methyl-2,4(1H,3H)-pyrimidinedione) .
  • Function : Fundamental to RNA and DNA metabolism. Unlike the hydrazinyl derivative, uracil derivatives are less reactive toward nucleophilic agents due to the absence of the hydrazine moiety.
5-Acetyl-6-hydroxy-2,4(1H,3H)-pyrimidinedione
  • Structure : Features acetyl and hydroxy groups at positions 5 and 6, respectively. The hydroxy group enhances hydrogen-bonding capacity compared to the hydrazinyl group .

Hydrazine-Functionalized Analogues

6-[2-(4-Hydroxyphenyl)hydrazinyl]-2,4(3H,5H)-Pyrimidinedione (CAS 40855-14-9)
  • Structure: Contains a 4-hydroxyphenylhydrazinyl group at position 5. The phenolic hydroxyl group increases solubility in polar solvents compared to the unsubstituted hydrazinyl derivative .
  • Function : Used in studies of tyrosinase inhibition and metal chelation, leveraging the hydroxyl group’s electron-donating properties .
5-Hydrazino-4-(4-methoxyphenyl)-3,7-dimethylpyrazolo-pyrimidine (Compound 10)
  • Structure: A pyrazolo-pyrimidine hybrid with a hydrazino group. The fused pyrazole ring enhances planar rigidity, improving binding to enzyme active sites compared to simpler pyrimidinediones .
  • Function : Demonstrated activity as a thymidine phosphorylase inhibitor, a property shared with other hydrazinyl-pyrimidinediones but modulated by the pyrazole moiety .

Thioxo and Alkyl-Substituted Analogues

2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione
  • Structure : Replaces one oxygen atom with sulfur at position 2. The thioxo group increases electron delocalization, altering redox properties compared to the dione derivative .
  • Function: Shows enhanced inhibition of aminoglycoside acetyltransferases (e.g., AAC(6′)-Ib) due to sulfur’s electronegativity and larger atomic radius .
5,5-Diethyl-3-methyl-6-(methylthio)-2,4(3H,5H)-pyrimidinedione
  • Structure : Features bulky alkyl and thioether substituents. The steric hindrance from diethyl groups reduces metabolic degradation compared to the hydrazinyl derivative .
  • Function : Used as a barbiturate analogue with sedative properties, diverging from the hydrazinyl compound’s focus on enzyme inhibition .

Comparative Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Pyrimidinediones

Compound Molecular Formula Substituents Melting Point (°C) Key Functional Groups Biological Activity
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- C₄H₅N₄O₂ 6-hydrazinyl Not reported Hydrazinyl, dione Enzyme inhibition, precursor
Uracil C₄H₄N₂O₂ 5-H, 6-H 335 (decomp.) Dione RNA component
6-[2-(4-Hydroxyphenyl)hydrazinyl]- C₁₀H₁₀N₄O₃ 6-(4-hydroxyphenylhydrazinyl) 306 Hydrazinyl, hydroxyl Tyrosinase inhibition
2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione C₄H₄N₂O₂S 2-thioxo 290–295 Thioxo, dione Antibiotic resistance modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.